1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
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Overview
Description
1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This step may involve nucleophilic substitution reactions.
Attachment of the fluorobenzyl group: This can be done via Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-ethoxyphenyl)-4-benzylpyrazine-2,3(1H,4H)-dione
- 1-(2-methoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
- 1-(2-ethoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
Uniqueness
1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is unique due to the specific combination of the ethoxyphenyl and fluorobenzyl groups attached to the pyrazine ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-25-17-10-6-5-9-16(17)22-12-11-21(18(23)19(22)24)13-14-7-3-4-8-15(14)20/h3-12H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUUXBOGFCTBKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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